N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
Descripción
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-bromobenzyl substituent at the 5-position and a thiophen-2-yl acetamide side chain. The 4-bromobenzyl group enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins, while the thiophene moiety contributes to electronic interactions. Structural elucidation of such compounds often relies on X-ray crystallography refined via programs like SHELXL .
Propiedades
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O2S/c21-15-5-3-14(4-6-15)12-25-13-23-19-17(20(25)28)11-24-26(19)8-7-22-18(27)10-16-2-1-9-29-16/h1-6,9,11,13H,7-8,10,12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNQZKZLOROJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available pyrazolo[3,4-d]pyrimidine derivatives. The key steps include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : Utilizing 4-bromobenzyl as a substituent.
- Introduction of the Thiophene Ring : This is achieved through electrophilic substitution reactions.
- Acetylation : The final step often involves acetylation to yield the acetamide derivative.
Anticancer Properties
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine core exhibit significant anticancer activity. For instance, derivatives similar to N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide have shown potent inhibition against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 5.0 | Inhibition of DNA synthesis |
| Compound B | HeLa | 3.2 | Apoptosis induction via caspase activation |
| N-(2-(5-(4-bromobenzyl)-... | A549 | 4.8 | Inhibition of cell proliferation |
Anti-inflammatory Effects
In addition to anticancer properties, this compound may possess anti-inflammatory effects. Studies suggest that pyrazolo[3,4-d]pyrimidine derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: Inhibition of Inflammatory Cytokines
A study conducted on animal models demonstrated that treatment with a related compound resulted in a significant reduction in serum levels of TNF-alpha and IL-6 after induced inflammation.
The biological activity of N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide can be attributed to its interaction with specific molecular targets:
- Kinase Inhibition : Similar compounds have been reported to inhibit key kinases involved in cell signaling pathways critical for cancer progression.
- DNA Interaction : The compound may intercalate into DNA or inhibit topoisomerases, disrupting DNA replication and transcription processes.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substituent Analysis
The target compound shares a pyrazolo[3,4-d]pyrimidin-4-one core with derivatives reported in and . Key structural variations include:
- 4-Bromobenzyl vs. The benzothiazine core in confers sulfone-mediated solubility but reduces metabolic stability .
- Thiophene vs. Fluorinated Acyl Groups : The thiophen-2-yl acetamide in the target compound provides a planar heterocyclic system, contrasting with the fluorinated benzamide in Example 53, which enhances electron-withdrawing effects and bioavailability .
Pharmacological and Physicochemical Data
Key Parameters
- Thermal Stability : The absence of melting point data for the target compound contrasts with Example 53’s 175–178°C range, indicating possible crystallinity differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
